molecular formula C12H16ClNO B3387080 2-chloro-N-(2,4,6-trimethylphenyl)propanamide CAS No. 790232-13-2

2-chloro-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B3387080
CAS No.: 790232-13-2
M. Wt: 225.71 g/mol
InChI Key: WKCAZHBXIHNJAB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4,6-trimethylphenyl)propanamide is a chloro-substituted propanamide derivative characterized by a mesitylene (2,4,6-trimethylphenyl) group attached to the amide nitrogen. The compound’s structure combines a propanamide backbone with a chloro substituent at the α-carbon and a sterically hindered aromatic ring. Key features include:

  • Molecular framework: The mesitylene group introduces steric bulk and electron-donating methyl substituents, which may influence solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCAZHBXIHNJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251598
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790232-13-2
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790232-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)propanamide typically involves the reaction of 2,4,6-trimethylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4,6-trimethylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-amino-N-(2,4,6-trimethylphenyl)propanamide.

    Hydrolysis: 2,4,6-trimethylaniline and propanoic acid.

Scientific Research Applications

2-chloro-N-(2,4,6-trimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-Chloro-N-(2,4,6-Trichlorophenyl)Propanamide

  • Structure: C9H7Cl4NO; substituents include three chlorine atoms on the phenyl ring and a chloro group on the propanamide chain .
  • Key Differences: Electronic Effects: The trichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating trimethylphenyl group. Lipophilicity: Higher chlorine content increases logP (estimated ~4.5), enhancing membrane permeability but reducing aqueous solubility. Applications: Discontinued commercial status suggests challenges in synthesis or stability .

2-Chloro-N-[2-(4-Chloro-3-Fluorophenyl)Ethyl]Propanamide

  • Structure: C11H12Cl2FNO; features a fluorinated ethylphenyl side chain .
  • Pharmacological Potential: Fluorine atoms enhance metabolic stability and bioavailability, making this compound a candidate for medicinal chemistry optimization.

2-[(1,3,7-Trimethyl-2,6-Dioxo-Purin-8-Yl)Sulfanyl]-N-(2,4,6-Trimethylphenyl)Propanamide

  • Structure : Hybrid molecule combining a propanamide core with a purine-derived sulfanyl group .
  • Hydrogen Bonding: Sulfanyl and dioxo groups enable hydrogen bonding, critical for protein-ligand interactions.

2-Chloro-N,N-Dimethylpropanamide

  • Structure: C5H10ClNO; lacks aromatic substitution, with dimethyl groups on the amide nitrogen .
  • Key Differences :
    • Simplified Structure : Reduced steric hindrance may improve synthetic accessibility but limit target specificity.
    • Physical Properties : Lower molecular weight (151.6 g/mol) increases volatility and solubility in polar solvents.

3-Chloro-N-Ethyl-N-(2-Methylphenyl)Propanamide

  • Structure: C12H16ClNO; ethyl and methyl substitutions on nitrogen and phenyl ring, respectively .
  • Key Differences: Steric Effects: Bulky ethyl and methyl groups may hinder rotational freedom, affecting conformational stability. Applications: Potential use as a biochemical reagent due to intermediate lipophilicity (logP ~3.2).

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Chloro-N-(2,4,6-trimethylphenyl)propanamide Not explicitly stated (Inferred: C12H16ClNO) ~237.7 2,4,6-Trimethylphenyl, α-chloro High steric bulk, potential agrochemical use
2-Chloro-N-(2,4,6-trichlorophenyl)propanamide C9H7Cl4NO 286.96 Trichlorophenyl, α-chloro High lipophilicity, discontinued
2-Chloro-N-[2-(4-chloro-3-fluorophenyl)ethyl]propanamide C11H12Cl2FNO 264.13 Fluorophenyl-ethyl, α-chloro Drug discovery candidate
Purine-linked propanamide derivative C20H24N4O3S 400.50 Purine sulfanyl, trimethylphenyl Kinase inhibition screening
2-Chloro-N,N-dimethylpropanamide C5H10ClNO 151.6 N,N-dimethyl, α-chloro Solvent-compatible intermediate

Research Findings and Implications

  • Electronic and Steric Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity but may reduce metabolic stability, whereas electron-donating groups (e.g., CH3) improve solubility and synthetic yield .
  • Pharmacological Potential: Hybrid structures (e.g., purine-propanamide) demonstrate enhanced bioactivity, warranting further investigation in drug development .
  • Synthetic Challenges : Discontinued products (e.g., trichlorophenyl derivative) highlight issues with scalability or toxicity .

Biological Activity

2-chloro-N-(2,4,6-trimethylphenyl)propanamide is a synthetic organic compound with significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H16ClN
  • Molecular Weight: 223.72 g/mol
  • CAS Number: 790232-13-2

The compound features a chloro group and a bulky trimethylphenyl moiety, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been tested against several bacterial strains and demonstrated inhibition of growth at certain concentrations.

Anticancer Properties

Recent findings suggest that this compound may act as an anticancer agent. In vitro studies have indicated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through caspase activation.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation: It could modulate the activity of receptors involved in cell signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectReference
AntimicrobialVarious bacterial strainsGrowth inhibition
AnticancerMCF-7, U-937Induction of apoptosis
Enzyme InhibitionCancer-related enzymesReduced enzymatic activity

Case Studies

  • Anticancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Antimicrobial Efficacy : In a separate study evaluating its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2,4,6-trimethylphenyl)propanamide
Reactant of Route 2
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2-chloro-N-(2,4,6-trimethylphenyl)propanamide

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